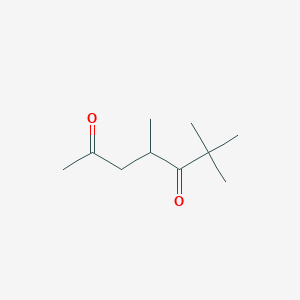
4,6,6-Trimethylheptane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,6-Trimethylheptane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a branched alkane with two ketone functional groups located at the second and fifth carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-2,2-dimethylbutane with tert-butyllithium, followed by the addition of acetone . This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound at a commercial scale .
化学反应分析
Types of Reactions
4,6,6-Trimethylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
科学研究应用
4,6,6-Trimethylheptane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用机制
The mechanism of action of 4,6,6-Trimethylheptane-2,5-dione involves its interaction with molecular targets through its ketone functional groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions, making the compound reactive towards various biological and chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
相似化合物的比较
4,6,6-Trimethylheptane-2,5-dione can be compared with other similar compounds, such as:
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Both compounds have ketone functional groups, but Meldrum’s acid has a heterocyclic core, making it structurally distinct.
4-Methylheptane-2,6-dione: This compound is similar in having ketone groups but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific branching and functional group arrangement, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
93370-94-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
4,6,6-trimethylheptane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
OMYCXRGQFVHFEO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















